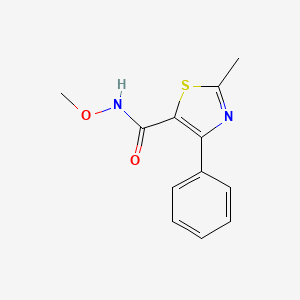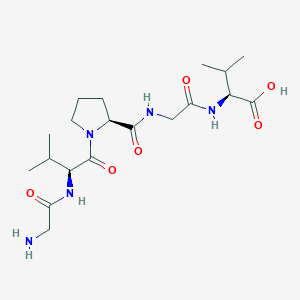
Glycyl-L-valyl-L-prolylglycyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-valyl-L-prolylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, valine, is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (proline, glycine, and valine).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-valyl-L-prolylglycyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Nucleophilic substitution reactions can occur at the peptide bonds under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Conditions for nucleophilic substitution often involve strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Aplicaciones Científicas De Investigación
Glycyl-L-valyl-L-prolylglycyl-L-valine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzyme studies, particularly those involving proteases.
Industry: It is used in the development of peptide-based materials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of Glycyl-L-valyl-L-prolylglycyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-valine: A dipeptide composed of glycine and valine.
Glycyl-L-proline: A dipeptide composed of glycine and proline.
L-valyl-L-proline: A dipeptide composed of valine and proline.
Uniqueness
Glycyl-L-valyl-L-prolylglycyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of glycine, valine, and proline residues allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
783335-79-5 |
|---|---|
Fórmula molecular |
C19H33N5O6 |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H33N5O6/c1-10(2)15(22-13(25)8-20)18(28)24-7-5-6-12(24)17(27)21-9-14(26)23-16(11(3)4)19(29)30/h10-12,15-16H,5-9,20H2,1-4H3,(H,21,27)(H,22,25)(H,23,26)(H,29,30)/t12-,15-,16-/m0/s1 |
Clave InChI |
XMYGGJJCUYXORX-RCBQFDQVSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN |
SMILES canónico |
CC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



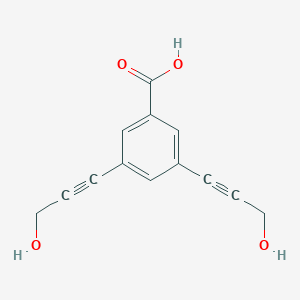
![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)

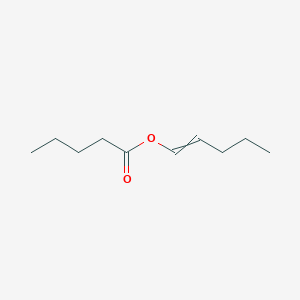
![2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid](/img/structure/B14230234.png)
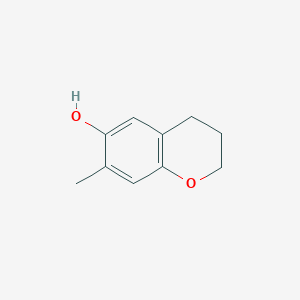
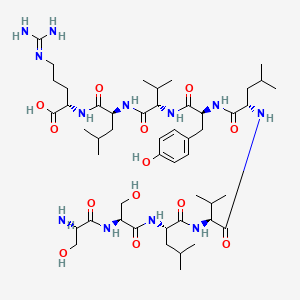
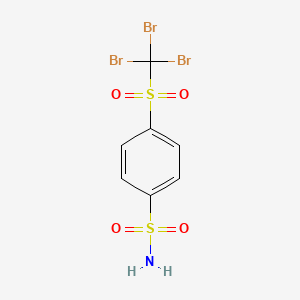
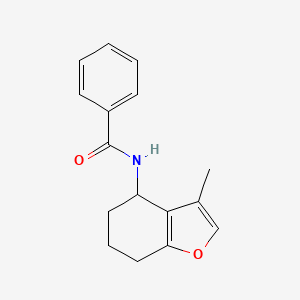
![2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230254.png)

